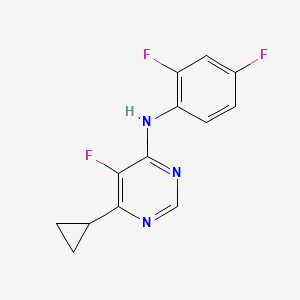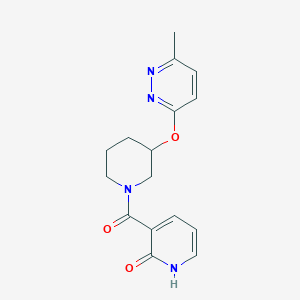
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with cyclopropyl, difluorophenyl, and fluorine groups, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is constructed through cyclization reactions.
Introduction of Substituents: The cyclopropyl, difluorophenyl, and fluorine groups are introduced via nucleophilic substitution, electrophilic aromatic substitution, or cross-coupling reactions.
Final Assembly: The final compound is assembled through amination reactions, where the amine group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch or continuous flow processes are employed to ensure consistent quality and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclopropyl, difluorophenyl, and fluorine groups makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3/c14-8-3-4-10(9(15)5-8)19-13-11(16)12(7-1-2-7)17-6-18-13/h3-7H,1-2H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITGHOVEPJQUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2909272.png)
![3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride](/img/structure/B2909273.png)
![2-(4-fluorophenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2909276.png)


![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2909281.png)


![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2909285.png)

![2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2909289.png)
![3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2909290.png)

